N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylbutanamide
Overview
Description
“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylbutanamide” is a compound with the empirical formula C12H15NO3 and a molecular weight of 221.25 . It is a solid form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(un/substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides involved reacting 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide in aqueous alkaline media under dynamic pH control . In subsequent reactions, a variety of un/substituted-benzoic acids was converted into respective oxadiazole nucleophiles .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques such as IR, EI-MS, 1H-NMR, and CHN analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 1,4-benzodioxane-6-amine with 2-bromoacetyl bromide in aqueous alkaline media . This is followed by reactions with a variety of un/substituted-benzoic acids .Physical and Chemical Properties Analysis
The compound has a molecular weight of 221.25 g/mol . Other physical and chemical properties such as XLogP3, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, and Complexity can be computed .Mechanism of Action
Future Directions
The compound and its derivatives have shown potential in various areas. For instance, some derivatives have shown good inhibitory activity against various bacterial strains . Moreover, they have displayed decent inhibition against the lipoxygenase enzyme . These findings suggest that the compound and its derivatives could be further explored for their potential therapeutic applications.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylbutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(14-5-3-2-4-6-14)11-18(20)19-15-7-8-16-17(12-15)22-10-9-21-16/h2-8,12-13H,9-11H2,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTRFJRVKOWQPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC2=C(C=C1)OCCO2)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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